1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Overview
Description
The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide" is a chemically synthesized molecule that appears to be related to piperidine derivatives, which are often explored for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the coupling of a suitable benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions to introduce various electrophiles. For example, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles in the presence of sodium hydride and dimethyl formamide . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and electrophiles that introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and the N-(2-hydroxyethyl)-N-methyl moiety.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Substituents on the piperidine ring can significantly influence the molecule's biological activity and physicochemical properties. For instance, the triazine heterocycle was found to be critical for the potency and selectivity of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase . The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group in the compound of interest suggests that it may have unique interactions with biological targets due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions, which are often used to modify their biological activity. The electrophilic substitution reactions, as seen in the synthesis of O-substituted sulfonamides, are crucial for introducing different functional groups into the piperidine nucleus . The compound may also be amenable to similar reactions, allowing for the introduction or modification of functional groups to fine-tune its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Substituents like chloro, methyl, and trifluoromethyl groups can affect the compound's lipophilicity, solubility, and stability. For example, phenyl group substitution was important for reducing clearance and establishing good oral exposure in the case of piperidine-4-carboxamide inhibitors . Similarly, the optimization of reaction conditions, such as reactant molar ratios and reaction temperature, was crucial for achieving high yield and purity in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide . These principles can be applied to predict and optimize the properties of the compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide".
Scientific Research Applications
Glycine Transporter Inhibition
Research has shown that related compounds to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide are potent inhibitors of glycine transporter 1 (GlyT1). This inhibition can lead to an increase in cerebrospinal fluid concentration of glycine in rats, suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).
Antineoplastic Properties
Another closely related compound, flumatinib, has shown promise in the treatment of chronic myelogenous leukemia (CML). It is a novel antineoplastic tyrosine kinase inhibitor currently undergoing clinical trials, highlighting the potential of similar compounds in cancer therapy (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, which are structurally related to the given compound, have been identified as inhibitors of soluble epoxide hydrolase. This discovery is significant in the study of various disease models and could contribute to new therapeutic approaches (Thalji et al., 2013).
Enaminone Anticonvulsant Properties
Compounds containing pyridinyl groups, similar to the given compound, have been investigated for their anticonvulsant properties. This research contributes to the development of new anticonvulsant drugs and understanding of their mechanisms of action (Kubicki et al., 2000).
Development of Piperidines and Pyrrolizidines
Research has been conducted on the synthesis of piperidines and pyrrolizidines, which are structurally similar to the given compound. These studies contribute to the development of new synthetic routes and potential pharmaceutical applications (Back & Nakajima, 2000).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s a pharmaceutical, future research could involve investigating its pharmacokinetics and pharmacodynamics, conducting clinical trials, and exploring potential therapeutic applications.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCNIZMJPYWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378762 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
CAS RN |
303150-26-7 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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